PTPN11 Inhibitory Activity: Potency Benchmarking Against a Key Oncogenic Target
A derivative of 8-azaspiro[4.5]decan-2-ol, specifically (2S,4R)-4-Amino-8-(3-(2-amino-3-chloropyridin-4-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-8-azaspiro[4.5]decan-2-ol, demonstrates potent inhibition of the E76K mutant of human PTPN11 (SHP2), a validated oncogenic target. This activity is derived from a patented series of heterocyclic PTPN11 inhibitors [1].
| Evidence Dimension | Inhibition of PTPN11 (E76K mutant) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 75 nM |
| Comparator Or Baseline | No direct comparator provided in the source data for this specific assay. Activity is benchmarked against the potency of other inhibitors within the same patent series. |
| Quantified Difference | N/A (Class-level inference; the data demonstrates that derivatives based on this scaffold can achieve low nanomolar potency against a clinically relevant target.) |
| Conditions | Recombinant full-length wild-type and E76K mutant human PTPN11 proteins were cloned, expressed in an E. coli system, and isolated via a two-step purification. The assay was performed in vitro. |
Why This Matters
This establishes the 8-azaspiro[4.5]decan-2-ol core as a viable starting point for developing potent inhibitors of PTPN11, a target of high interest in oncology, providing a clear value proposition over non-spirocyclic or less rigid amine scaffolds that may lack this specific binding affinity.
- [1] Board of Regents, The University of Texas System. (2019). Heterocyclic inhibitors of PTPN11. US Patent US10280171B2. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM384206 (2S,4R)-4-Amino-8-(3-(2-amino-3-chloropyridin-4-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-8-azaspiro[4.5]decan-2-ol. View Source
